molecular formula C18H14BrNO3S2 B10885203 (5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10885203
M. Wt: 436.3 g/mol
InChI Key: HQDRUITXZGLSDI-SXGWCWSVSA-N
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Description

5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolone core, which is known for its diverse biological activities.

Properties

Molecular Formula

C18H14BrNO3S2

Molecular Weight

436.3 g/mol

IUPAC Name

(5Z)-5-[[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14BrNO3S2/c1-22-14-7-4-12(9-16-17(21)20-18(24)25-16)8-15(14)23-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,20,21,24)/b16-9-

InChI Key

HQDRUITXZGLSDI-SXGWCWSVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OCC3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the bromobenzyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolone compounds.

Scientific Research Applications

5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl derivatives: Compounds with similar bromobenzyl groups may exhibit comparable biological activities.

    Thiazolone derivatives: Other thiazolone-based compounds can be used for comparison in terms of their chemical reactivity and biological effects.

Uniqueness

The uniqueness of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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